Tetrazolo[1,5-b]pyridazin-8-amine
Description
Properties
CAS No. |
1593-13-1 |
|---|---|
Molecular Formula |
C4H4N6 |
Molecular Weight |
136.12 g/mol |
IUPAC Name |
tetrazolo[1,5-b]pyridazin-8-amine |
InChI |
InChI=1S/C4H4N6/c5-3-1-2-6-10-4(3)7-8-9-10/h1-2H,5H2 |
InChI Key |
NBBCVDONXVNOCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=NN2N=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Energetic Performance
Tetrazolo[1,5-b]pyridazine derivatives are compared with traditional explosives (RDX, TNT) and other nitrogen-rich compounds:
| Compound | Density (g/cm³) | Decomposition Temp (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | HOF (kJ/mol) |
|---|---|---|---|---|---|
| 3at | 1.82 | 163 | 8746 | 31.5 | 811.2 |
| 6 | 1.80 | 290 | 8446 | 27.2 | 446.2 |
| RDX | 1.82 | 210 | 8795 | 34.9 | 70.3 |
| TNT | 1.65 | 295 | 6950 | 19.0 | -59.3 |
- 3at outperforms lead azide and diazodinitrophenol (DDNP) in detonation velocity and initiating power, requiring only 40 mg to detonate 500 mg RDX .
- 6 shows superior thermal stability (290°C) compared to RDX (210°C) and TNT (295°C), with moderate detonation parameters .
Structural and Functional Variations
- Azido vs. Amino Substitutions: The azido group in 3at lowers thermal stability (163°C) but enhances detonation velocity (8746 m/s) due to high nitrogen content. In contrast, amino-substituted derivatives (e.g., compound 6) prioritize stability (290°C) over explosive power .
- Antimicrobial Derivatives : 2-Methyl-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2,3,4]tetrazolo[1,5-b]pyridazine (38) exhibits a 20 mm inhibition zone against E. coli, though less potent than doxycycline (30 mm) . Schiff base derivatives (compounds 39–42) show broad antifungal activity .
Mechanistic and Stability Studies
- Valence Isomerization : Fusion of azole rings (e.g., imidazo[1,2-b]pyridazine) induces valence isomerization of the tetrazole ring to azido groups, altering reactivity and stability .
- Alkali Metal Salts: Hydrolysis of 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine yields salts (e.g., Li, Na, K) with variable mechanical sensitivities and thermal stabilities (e.g., sodium salt decomposes at 220°C) .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tetrazolo[1,5-b]pyridazin-8-amine derivatives, and how can their purity be optimized?
- Tetrazolo[1,5-b]pyridazine derivatives are typically synthesized via two-step routes from commercial reagents. For example, nitration and azidation reactions are used to introduce functional groups like nitro or amino substituents. Key intermediates (e.g., 6-azido-8-nitrotetrazolo[1,5-b]pyridazine) are purified using recrystallization from ethanol or methanol to achieve >95% purity . Optimization involves controlling reaction temperature (e.g., 80°C for cyclization) and stoichiometric ratios of reagents like polyphosphoric acid or aminoacetaldehyde dimethyl acetal .
Q. How are structural and electronic properties of this compound derivatives characterized?
- 1H/13C NMR and elemental analysis are standard for confirming molecular structure and substituent positions. For example, in compound 3at (C₆H₄N₁₀O₂), NMR data resolve peaks for azido (-N₃) and nitro (-NO₂) groups at δ 7.2–8.1 ppm and 150–160 ppm, respectively . Infrared spectroscopy identifies vibrational modes (e.g., N=N stretching at 2100–2200 cm⁻¹ for tetrazole rings) .
Advanced Research Questions
Q. What methodologies are used to evaluate the detonation performance of this compound-based energetic materials?
- Detonation velocity (D) and pressure (P) are calculated using the Kamlet-Jacobs equations , incorporating crystal density (X-ray diffraction) and heat of formation (DFT calculations). For instance, compound 3at achieves D = 8746 m/s and P = 31.5 GPa, surpassing lead azide. Experimental validation involves detonating RDX charges (e.g., 500 mg RDX ignited by 40 mg of 3at) to measure minimum primary charge (MPC) .
Q. How do valence isomerization mechanisms impact the stability of this compound derivatives?
- Tetrazolo↔azido isomerization is influenced by ring strain and substituent effects. For example, fusion of imidazole or triazole rings (via polyphosphoric acid treatment) induces isomerization, as confirmed by 15N NMR (e.g., JC,N coupling constants) and IR spectral shifts (disappearance of tetrazole N=N peaks). Steric hindrance from bulky groups (e.g., -NH₂) stabilizes the tetrazole form .
Q. What strategies enhance the functionalization of this compound for diverse applications?
- Electrophilic substitution at position 6 or 8 is achieved using HNO₃/H₂SO₄ (nitration) or NaN₃/DMF (azidation). Nucleophilic aromatic substitution with amines (e.g., hydrazine) introduces -NH₂ groups. For example, 6-hydrazinotetrazolo[1,5-b]pyridazine reacts with benzaldehyde to form hydrazone derivatives, enabling further cyclization .
Q. How can thermal stability and sensitivity trade-offs be managed in secondary explosives?
- Compound 6 (8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine) demonstrates a decomposition temperature of 250°C (DSC) and low sensitivity (impact energy >15 J, friction load >360 N). Stability is enhanced by electron-donating groups (-NH₂), while detonation performance is maintained via nitro group conjugation .
Q. What computational methods predict the reactivity of this compound derivatives?
- Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity. For example, the HOMO of 3at (-6.2 eV) indicates high susceptibility to nucleophilic attack. Molecular dynamics simulations model crystal packing effects on sensitivity .
Q. How do structural modifications influence biological activity in related heterocycles?
- In tetrazolo[1,5-a]quinoline-4-carbonitriles, -CN and -NO₂ groups enhance antimicrobial activity (MIC = 2–8 µg/mL against E. coli and C. albicans). Structure-activity relationship (SAR) studies suggest planar tetrazole rings improve membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
